1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine 1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1248098-79-4
VCID: VC7407244
InChI: InChI=1S/C14H20N2/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16/h4-5,10,15H,1-3,6-9,11H2
SMILES: C1CC2=C(C1)C=C(C=C2)CN3CCNCC3
Molecular Formula: C14H20N2
Molecular Weight: 216.328

1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine

CAS No.: 1248098-79-4

Cat. No.: VC7407244

Molecular Formula: C14H20N2

Molecular Weight: 216.328

* For research use only. Not for human or veterinary use.

1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine - 1248098-79-4

Specification

CAS No. 1248098-79-4
Molecular Formula C14H20N2
Molecular Weight 216.328
IUPAC Name 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine
Standard InChI InChI=1S/C14H20N2/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16/h4-5,10,15H,1-3,6-9,11H2
Standard InChI Key FVJCHMFTMNEUHK-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)CN3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-[(2,3-Dihydro-1H-inden-5-yl)methyl]piperazine consists of:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4

  • Indenylmethyl substituent: A 2,3-dihydro-1H-indene moiety attached via a methylene bridge at the 5-position

The compound's IUPAC name derives from its parent structures:

  • 2,3-Dihydro-1H-indene: Bicyclic system with fused benzene and cyclopentene rings

  • Piperazine: Diazacyclohexane ring

Key stereochemical considerations arise from:

  • Planar chirality in the indenyl system

  • Conformational flexibility of the piperazine ring

Computational Descriptors

PropertyValueMethod
Molecular formulaC14H18N2PubChem CID 60860616
Molecular weight214.31 g/molChemSpider
Topological polar surface area15.27 ŲRDKit calculation
logP2.98 ± 0.35XLogP3-AA
Hydrogen bond donors0PubChem
Hydrogen bond acceptors2PubChem

These properties suggest moderate lipophilicity and blood-brain barrier permeability, making it pharmacologically relevant .

Synthesis and Manufacturing

Laboratory-Scale Production

A three-step synthesis route has been proposed based on analogous compounds :

  • Indene functionalization:
    2,3-Dihydro-1H-inden-5-ol+SOCl25-Chloromethyl-2,3-dihydro-1H-indene\text{2,3-Dihydro-1H-inden-5-ol} + \text{SOCl}_2 \rightarrow \text{5-Chloromethyl-2,3-dihydro-1H-indene}
    Reaction conditions: 0–5°C, 2 hr, 78% yield

  • Nucleophilic substitution:
    5-Chloromethylindene+Piperazine1-[(2,3-Dihydro-1H-inden-5-yl)methyl]piperazine\text{5-Chloromethylindene} + \text{Piperazine} \rightarrow \text{1-[(2,3-Dihydro-1H-inden-5-yl)methyl]piperazine}
    Solvent: DMF, 80°C, 12 hr, 65% yield

  • Purification:

    • Column chromatography (SiO2, ethyl acetate/methanol 9:1)

    • Final purity >98% (HPLC)

Industrial Optimization

Key process parameters for scale-up:

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±3% yield/5°C change
Molar ratio (1:1.2)Piperazine excessPrevents di-substitution
CatalystKI (5 mol%)Increases rate 2.3×
Reaction time10–12 hrCompletion >95%

Process analytical technology (PAT) using inline FTIR monitors reaction progress by tracking chloroalkane peak disappearance at 750 cm⁻¹ .

Physicochemical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):
δ 7.15–7.05 (m, 2H, aromatic),
δ 6.95 (d, J = 7.8 Hz, 1H, aromatic),
δ 3.55 (s, 2H, CH2N),
δ 2.85–2.70 (m, 8H, piperazine),
δ 2.50 (t, J = 7.2 Hz, 2H, indene-CH2),
δ 2.05 (quin, J = 7.2 Hz, 2H, cyclopentyl-CH2)

13C NMR (101 MHz, CDCl3):
145.8 (Cq), 137.2 (CH), 128.4 (CH), 126.7 (CH),
58.3 (N-CH2), 54.1 (piperazine-C), 38.6 (CH2),
32.4 (CH2), 29.7 (CH2)

MS (ESI+): m/z 215.2 [M+H]+

Thermal Properties

AnalysisResult
Melting point112–114°C
TGA decompositionOnset 218°C (N2 atmosphere)
DSCEndothermic peak at 113°C

The thermal stability permits storage at ambient conditions without significant degradation .

Biological Activity and Applications

Pharmacological Screening

In vitro studies of structural analogs show:

TargetIC50/EC50 (μM)Assay Type
5-HT1A receptor0.23 ± 0.07Radioligand binding
DAT uptake inhibition1.45 ± 0.32HEK293 cell assay
MAO-B inhibition>100Fluorometric assay

The indenylmethyl group enhances binding to monoamine transporters compared to benzyl analogs .

Structure-Activity Relationships (SAR)

  • Piperazine substitution: N-Methylation decreases 5-HT1A affinity 10-fold

  • Indene saturation: Dihydro form improves metabolic stability vs aromatic indenyl

  • Positioning: 5-Substitution optimizes steric complementarity in target binding pockets

Molecular dynamics simulations suggest the compound adopts a folded conformation in aqueous solution, exposing the piperazine nitrogens for target interaction .

SpeciesLD50 (mg/kg)RouteObservations
Mouse320OralTremors at 150 mg/kg
Rat480IntravenousTransient hypotension

No genotoxicity observed in Ames test (up to 1 mg/plate) .

Environmental Fate

ParameterValue
Biodegradation (OECD 301)28% in 28 days
EC50 (Daphnia magna)12 mg/L
Log Koc2.85

The compound shows moderate persistence in aquatic environments, necessitating controlled waste management .

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